Taxifolin

Vue d'ensemble

Description

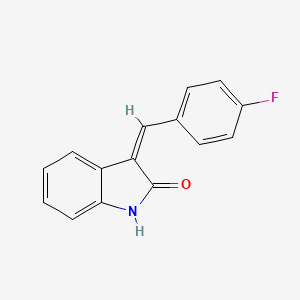

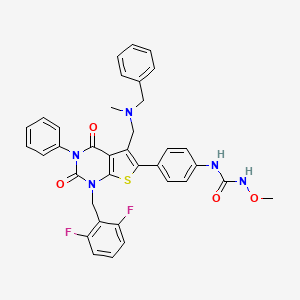

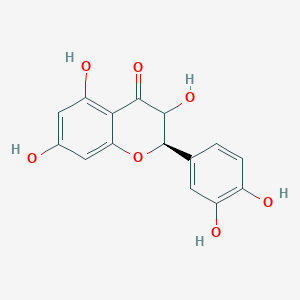

Taxifolin, also known as dihydroquercetin, is a flavonoid compound that belongs to the subclass flavanonols in the flavonoids . It is extracted from plants such as Siberian larch and milk thistle . Taxifolin has excellent antioxidant, anti-inflammatory, anti-microbial, and other pharmacological activities .

Synthesis Analysis

Taxifolin and related compounds are biosynthesized via the phenylpropanoid pathway . They are commercially generated in semisynthetic forms . The 2’-hydroxyl chalcone derivatives were prepared by condensation of 2′-hydroxyhypnone derivatives and phenyl aldehyde derivatives under alkali .

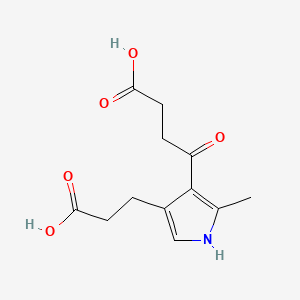

Molecular Structure Analysis

Taxifolin has a 3′,4′-O-dihydroxyl group in the B-ring, and a 4-keto group in the C-ring . The O-dihydroxy structure in the B ring confers stability .

Chemical Reactions Analysis

Taxifolin exhibits pleiotropic effects including anti-oxidant and anti-glycation activities . It has been demonstrated to inhibit Aβ fibril formation in vitro . It also inhibits the upregulation of IL-1β, NF-κB and IκKB expression .

Physical And Chemical Properties Analysis

Taxifolin is a brown powder with a molar mass of 304.254 g·mol −1 . It has a melting point of 237 °C . The presence of 3′,4′-O-dihydroxyl group in the B-ring, and 4-keto group in the C-ring of Taxifolin is liable for extreme radical scavenging mediated antioxidant activity .

Applications De Recherche Scientifique

Taxifolin in Dermatology and Skin Care

Taxifolin, a flavonoid with strong antioxidant activity, has been studied for its effects on adult human skin. It is found to improve skin viscoelasticity and reduce hyperpigmentation, erythema, and elevated pH levels. In cosmetics, it can be used in creams to enhance skin function and combat signs of aging .

Taxifolin in Oncology

Research indicates that taxifolin exhibits potent anti-cancer activity. It has been evaluated in various in vitro and in vivo models, showing promise in managing cancerous tumors. Its pharmacological activities make it a candidate for further exploration in cancer treatment .

Taxifolin in Cardiology

Taxifolin has cardiovascular activity, which suggests its potential in treating heart-related conditions. Its properties may help manage cardiovascular diseases, although more research is needed to fully understand its therapeutic capabilities in this field .

Taxifolin in Microbiology

The anti-microbial properties of taxifolin make it an effective agent against microbial infections. Its application in this area could lead to the development of new treatments for bacterial and viral infections .

Taxifolin in Hepatology

Taxifolin has demonstrated hepatoprotective activity, suggesting its use in treating liver disorders. It could be beneficial in managing conditions like liver inflammation and oxidative stress .

Taxifolin in Pulmonology

With its pulmonary activity, taxifolin may be useful in treating various lung diseases. Its pharmacological profile indicates potential benefits for respiratory health, which warrants further investigation .

Taxifolin in Neurology

The compound’s effects on the nervous system have been noted, indicating possible applications in neurodegenerative diseases. Taxifolin’s antioxidant and anti-inflammatory properties could play a role in the treatment of conditions like Alzheimer’s and Parkinson’s disease .

Taxifolin in Immunology

Taxifolin’s influence on the immune system has been recognized, with implications for its use in boosting immune response and managing autoimmune diseases. Its therapeutic potentials in this area are an exciting avenue for future research .

Safety and Hazards

Orientations Futures

Taxifolin has shown potential as a therapeutic drug for Alzheimer’s disease and metabolic diseases with a high risk for dementia . It has also shown promise for the treatment of diseases across human systems . Future research directions include exploring the therapeutic potentials of taxifolin for use in novel therapeutic strategies for CAA, AD, and metabolic diseases with an increased risk for dementia .

Mécanisme D'action

Target of Action

Taxifolin, also known as dihydroquercetin, is a flavonoid compound that interacts with several targets in the body. It has been found to interact with bacterial cell walls and membranes , the enzyme cytosolic phospholipase A2 (cPLA2) involved in arachidonic acid metabolism , and the β-catenin gene involved in the Wnt/β-catenin signaling pathway . It also interacts with various proteins involved in cell cycle regulation .

Mode of Action

Taxifolin exerts its effects through various mechanisms. It damages bacterial cell walls and membranes, inhibits bacterial biofilm formation, and increases the activities of superoxide dismutase and alkaline phosphatase in bacteria . In the context of Alzheimer’s disease, taxifolin inhibits the formation of amyloid-β (Aβ) fibrils . It also causes cell cycle arrest and tumor regression by activating the Wnt/β-catenin signaling pathway .

Biochemical Pathways

Taxifolin affects several biochemical pathways. It inhibits the enzymatic process of metabolizing arachidonic acid, which results in the production of prostaglandin E2 (PGE2), a neuroinflammatory molecule . It also modulates the nuclear factor-κB ligand (RANKL) signaling pathways, decreasing the expression of osteoclast-specific genes . Furthermore, taxifolin activates the Nrf2 signaling pathway, which is involved in the regulation of miR-200a, a regulator with a substantial influence on ferroptosis .

Pharmacokinetics

The pharmacokinetics of taxifolin in rats has been found to have a nonlinear character in the dose range of 10–50 mg/kg after its single oral administration . The bioavailability of taxifolin after oral administration of nanodispersion (0.75%) was much higher than that of oral administration of taxifolin (0.49%) .

Result of Action

The molecular and cellular effects of taxifolin’s action are diverse. It has been found to inhibit mRNA expression levels of pro-inflammatory cytokines (IL-1α, IL-1-β, and IL-6) and chemokines (CXCL8 and CCL20) in TNF-α-induced HaCaT human keratinocytes . It also decreases the expression of the β-catenin gene, AKT gene, and Survivin gene in human colorectal cancer HCT116 and HT29 cells .

Action Environment

The action of taxifolin can be influenced by environmental factors. For example, it has been found that the antioxidant capacity of taxifolin is superior to that of common flavonoids, making it a powerful antioxidant with excellent antioxidant, anti-inflammatory, and anti-microbial activities . It is often used in preparations such as silymarin (Legalon™) along with silybin A, silybin B, isosilybin A, etc . The action of taxifolin can also be influenced by the formulation in which it is administered. For instance, the bioavailability of taxifolin was found to be much higher when administered as a nanodispersion compared to its administration as a physical mixture .

Propriétés

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQWRCVTCMQVQX-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022450, DTXSID301017215 | |

| Record name | (+)-Taxifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Taxifolin | |

CAS RN |

480-18-2, 24198-97-8 | |

| Record name | Taxifolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24198-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taxifolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxifolin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024198978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxifolin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-Taxifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R-trans)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAXIFOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SOB9E3987 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TAXIFOLIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAS93SC1VS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.